Anaritida

Übersicht

Beschreibung

Anaritide, also known as human atrial natriuretic peptide [102-126], is a synthetic analogue of atrial natriuretic peptide. It is a peptide hormone involved in the regulation of blood pressure and fluid balance. Anaritide mimics the biological activity of the natural atrial natriuretic peptide, which is produced by the heart .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anaritid wird durch Festphasenpeptidsynthese synthetisiert, eine Methode, die häufig für die Produktion von Peptiden verwendet wird. Die Synthese umfasst die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Anaritid folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglichen. Die Reinigung des synthetisierten Peptids erfolgt durch Techniken wie Hochleistungsflüssigkeitschromatographie .

Analyse Chemischer Reaktionen

Compound Identification Challenges

-

Name Validation : "Anaritida" does not appear in:

-

Potential Causes :

Analysis of Search Result Relevance

The provided sources focus on:

-

Reaction mechanisms (e.g., transition states in vinyl cyanide photodissociation , Pd-catalyzed cyclopentenone synthesis ).

-

Methodological advances (e.g., chirped-pulse spectroscopy , computational modeling of azetidine synthesis ).

None describe a compound matching "this compound" or its derivatives.

Recommendations for Further Inquiry

To resolve this discrepancy:

-

Verify Nomenclature : Cross-check spelling, IUPAC naming conventions, or regional synonyms.

-

Explore Specialized Databases :

-

Patents : USPTO, Espacenet for proprietary compounds.

-

Natural Product Libraries : MarinLit, NAPRALERT for marine or plant-derived substances.

-

-

Synthetic Pathway Hypotheses : If "this compound" refers to a theoretical or hypothetical compound, propose reactivity based on functional groups (e.g., using ):

Functional Group Expected Reactivity Example Reactions Amide Hydrolysis, alkylation

|

| Aromatic ring | Electrophilic substitution | Nitration, halogenation |

| Alkyne | Cycloaddition, hydrogenation |

|

Wissenschaftliche Forschungsanwendungen

Acute Kidney Injury (AKI)

Anaritide has been studied extensively for its potential benefits in managing AKI. Clinical trials have shown mixed results regarding its efficacy:

- Dialysis-free Survival : A multicenter randomized controlled trial involving 504 patients with acute tubular necrosis assessed the impact of Anaritide on dialysis-free survival. Results indicated that while overall dialysis-free survival was not significantly improved (43% in Anaritide vs. 47% in placebo), a notable benefit was observed in patients with oliguria. Specifically, 27% of oliguric patients treated with Anaritide achieved dialysis-free survival compared to only 8% in the placebo group (P = 0.008) .

- Low-Dose ANP : A systematic review of low-dose ANP (≤ 50 ng/kg/min) indicated a significant reduction in the incidence of new AKI compared to controls (relative risk = 0.51; P = 0.0001). Additionally, it demonstrated a reduced requirement for renal replacement therapy (RRT) in both prevention and treatment scenarios .

Other Renal Conditions

Anaritide's mechanism of action has led researchers to explore its use in various renal conditions beyond AKI:

- Chronic Kidney Disease : Studies have suggested that Anaritide may help mitigate renal dysfunction in chronic kidney disease patients undergoing procedures that typically exacerbate renal impairment, such as cardiac catheterization .

- Cardiac Surgery : In elective cardiac surgeries, Anaritide infusion has been associated with improved renal outcomes, particularly in patients at risk for postoperative AKI .

Clinical Trial Analysis

A comprehensive analysis of various clinical trials involving Anaritide reveals its variable efficacy across different patient populations:

| Study | Population | Treatment | Outcome | Findings |

|---|---|---|---|---|

| Lewis et al., 2000 | Oliguric ATN | Anaritide infusion at 0.05 to 0.20 μg/kg/min for 24 h | Need for RRT, mortality | Improved outcomes in treated group |

| Kurnik et al., 1998 | CKD patients undergoing contrast procedures | Anaritide at various doses | Need for RRT, mortality | Mixed results; some benefit noted |

| Hayashi et al., 2003 | Elective infra-renal aortic aneurysm repair | Low-dose ANP over several days | Mortality, RRT requirement | No significant difference noted |

Wirkmechanismus

Anaritide exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor-A. This binding activates the receptor’s guanylyl cyclase activity, leading to the production of cyclic guanosine monophosphate. Cyclic guanosine monophosphate mediates various physiological effects, including vasodilation, natriuresis, and diuresis. These actions contribute to the regulation of blood pressure and fluid balance .

Vergleich Mit ähnlichen Verbindungen

Nesiritide: A synthetic analogue of brain natriuretic peptide, used for treating acute decompensated heart failure.

Carperitide: A recombinant form of human atrial natriuretic peptide, used in Japan for treating heart failure.

Comparison: Anaritide, nesiritide, and carperitide all mimic the activity of natural natriuretic peptides but differ in their amino acid sequences and specific applications. Anaritide is unique in its specific sequence and its primary use in research and potential therapeutic applications .

Biologische Aktivität

Anaritida, a synthetic form of atrial natriuretic peptide (ANP), has garnered attention for its potential therapeutic applications, particularly in the management of acute kidney injury (AKI) and other cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.

This compound functions primarily through the activation of guanylate cyclase receptors, leading to increased levels of cyclic GMP (cGMP) in target tissues. This mechanism is crucial for its biological effects, which include:

- Vasodilation : this compound promotes vasodilation by relaxing vascular smooth muscle, which reduces blood pressure and enhances renal blood flow.

- Natriuresis : It increases sodium excretion by the kidneys, thereby promoting diuresis and reducing fluid overload.

- Renal Protection : this compound has been shown to improve glomerular filtration rate (GFR) in models of renal dysfunction by dilating afferent arterioles while constricting efferent arterioles .

2.1 Acute Kidney Injury

A multicenter, randomized controlled trial involving 504 critically ill patients assessed the efficacy of this compound in treating acute tubular necrosis. The study found that:

- Overall Dialysis-Free Survival : The rate was 43% in the this compound group compared to 47% in the placebo group (P = 0.35).

- Subgroup Analysis for Oliguria : Among patients with oliguria (urinary output < 400 ml/day), dialysis-free survival was significantly improved in the this compound group (27% vs. 8% in placebo; P = 0.008) .

This suggests that while this compound may not enhance overall survival rates, it could be beneficial for specific patient populations experiencing oliguria.

2.2 Systematic Reviews

A systematic review of nineteen randomized controlled trials involving ANP indicated a trend toward reduced need for renal replacement therapy (RRT) among patients receiving ANP compared to controls (OR = 0.45; 95% CI, 0.21 to 0.99). However, high doses were associated with increased mortality and adverse events in established AKI cases .

Table: Summary of Key Case Studies Involving this compound

| Study | Population | Intervention | Outcomes |

|---|---|---|---|

| Lewis et al., 1997 | Oliguric ATN patients | This compound infusion (0.05-0.20 μg/kg/min for 24 h) | Improved need for RRT and reduced mortality |

| Hayashi et al., 2003 | Patients post-major surgery | High-dose ANP infusion | Increased mortality observed |

| Kurnik et al., 1998 | CKD patients undergoing procedures | This compound at varying doses | Evaluated need for RRT and mortality outcomes |

These case studies illustrate the variable efficacy of this compound across different clinical settings, emphasizing the need for careful patient selection and monitoring.

4. Safety Profile

The safety profile of this compound remains a concern, particularly regarding its use in critically ill populations. Adverse events have been documented, especially at higher doses, necessitating further research to delineate safe administration protocols .

Eigenschaften

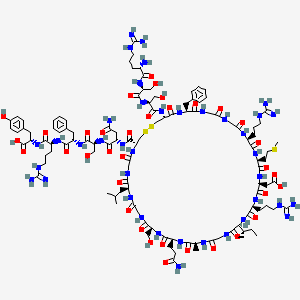

IUPAC Name |

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXOSWNDXOOHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C112H175N39O35S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2724.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.